N,1-Diethyl(1,2,4)triazolo(4,3-a)quinoxalin-4-amine
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Overview
Description
N,1-Diethyl(1,2,4)triazolo(4,3-a)quinoxalin-4-amine is a heterocyclic compound that belongs to the family of triazoloquinoxalines. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and antiviral properties . The unique structure of this compound makes it a valuable scaffold for the development of new therapeutic agents .
Preparation Methods
The synthesis of N,1-Diethyl(1,2,4)triazolo(4,3-a)quinoxalin-4-amine typically involves the cyclization of 1-chloro-2-hydrazinoquinoxaline with an appropriate aldehyde . The reaction is facilitated by an oxidation-reduction mechanism using chloranil . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
N,1-Diethyl(1,2,4)triazolo(4,3-a)quinoxalin-4-amine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include chloranil for oxidation, sodium borohydride for reduction, and different nucleophiles for substitution reactions . The major products formed from these reactions are quinoxaline derivatives, dihydroquinoxaline derivatives, and substituted triazoloquinoxalines .
Scientific Research Applications
N,1-Diethyl(1,2,4)triazolo(4,3-a)quinoxalin-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N,1-Diethyl(1,2,4)triazolo(4,3-a)quinoxalin-4-amine involves its interaction with specific molecular targets and pathways. The compound has been shown to upregulate pro-apoptotic proteins like Bcl-2-associated X protein (BAX) and caspase-3 and -9, while downregulating pro-oncogenic cell survival proteins like Bcl-2 . This leads to the induction of apoptosis in cancer cells . Additionally, the compound can inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), which is involved in cancer angiogenesis .
Comparison with Similar Compounds
N,1-Diethyl(1,2,4)triazolo(4,3-a)quinoxalin-4-amine can be compared with other similar compounds, such as:
Imidazo[1,2-a]quinoxaline: Known for its anticancer activities.
Imidazo[1,2-a]pyrazine: Exhibits interesting activities on a panel of cancer cell lines.
Pyrazolo[1,5-a]quinoxaline: Displays cytotoxic activities against melanoma cell lines.
The uniqueness of this compound lies in its specific substitution pattern and its ability to interact with multiple molecular targets, making it a versatile compound for various scientific applications .
Properties
CAS No. |
91895-52-2 |
---|---|
Molecular Formula |
C13H15N5 |
Molecular Weight |
241.29 g/mol |
IUPAC Name |
N,1-diethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine |
InChI |
InChI=1S/C13H15N5/c1-3-11-16-17-13-12(14-4-2)15-9-7-5-6-8-10(9)18(11)13/h5-8H,3-4H2,1-2H3,(H,14,15) |
InChI Key |
CHGBCRZJIYWPIX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C2N1C3=CC=CC=C3N=C2NCC |
Origin of Product |
United States |
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